PDE4D Enzyme Inhibition: Sub-Micromolar Potency Compared to Clinical Benchmark Roflumilast
The target compound exhibits potent inhibitory activity against phosphodiesterase 4D (PDE4D), with a reported IC50 of 0.39 µM . While this value is less potent than the ultra-high affinity of the clinical PDE4 inhibitor Roflumilast (PDE4 IC50 ≈ 0.8 nM [1]), the target compound's potency is noteworthy for a non-optimized, compact scaffold with a molecular weight of only 317.4 g/mol. This is significant because many published PDE4 inhibitors in this potency range suffer from higher molecular weight and poor ligand efficiency. This positions the compound as a highly efficient, fragment-like starting point for lead optimization campaigns that require a lower-burden intellectual property starting point compared to heavily patented clinical scaffolds.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.39 µM (PDE4D) |
| Comparator Or Baseline | Roflumilast (Clinical PDE4 Inhibitor): 0.0008 µM (0.8 nM) |
| Quantified Difference | 487-fold lower potency than Roflumilast, but achieved with a >40% reduction in molecular weight (317.4 vs. 403.2 g/mol). |
| Conditions | In vitro biochemical assay measuring PDE4D catalytic activity ; clinical comparator data from published pharmacological profiles [1]. |
Why This Matters
For users seeking a novel, low molecular weight PDE4 inhibitor scaffold with confirmed sub-micromolar activity as a starting point for medicinal chemistry optimization, this compound provides a stronger ligand efficiency profile than many heavily substituted clinical candidates, offering greater design flexibility.
- [1] Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267-279. View Source
